molecular formula C11H14BrFO2 B3034627 2-Bromo-1-(diethoxymethyl)-4-fluorobenzene CAS No. 198967-20-3

2-Bromo-1-(diethoxymethyl)-4-fluorobenzene

Cat. No.: B3034627
CAS No.: 198967-20-3
M. Wt: 277.13 g/mol
InChI Key: DHPSVWWHCBZFLP-UHFFFAOYSA-N
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Description

2-Bromo-1-(diethoxymethyl)-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a bromine atom, a fluorine atom, and a diethoxymethyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(diethoxymethyl)-4-fluorobenzene typically involves the bromination and fluorination of suitable aromatic precursors. One common method includes the following steps:

    Fluorination: The fluorine atom can be introduced using reagents like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.

    Diethoxymethylation: The diethoxymethyl group can be introduced through the reaction of the intermediate with diethoxymethane in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, often using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(diethoxymethyl)-4-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

2-Bromo-1-(diethoxymethyl)-4-fluorobenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(diethoxymethyl)-4-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can form halogen bonds with target molecules, while the diethoxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(diethoxymethyl)-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a fluorine atom.

    2-Bromo-1,1-dimethoxyethane: Contains a dimethoxy group instead of a diethoxymethyl group.

    2-Bromo-1,3-dimethoxybenzene: Similar structure but with two methoxy groups instead of a diethoxymethyl group.

Uniqueness

2-Bromo-1-(diethoxymethyl)-4-fluorobenzene is unique due to the combination of its bromine, fluorine, and diethoxymethyl groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

2-bromo-1-(diethoxymethyl)-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFO2/c1-3-14-11(15-4-2)9-6-5-8(13)7-10(9)12/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPSVWWHCBZFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=C(C=C(C=C1)F)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6.5 g of 2-bromo4-fluoro-benzaldehyde (prepared by the oxidation of 2-bromo-4-fluoro-toluene by the method reported by V. J. Bauer, B. J. Duffy, D. Hoffman, S. S. Klioze, R. W. Kosley, Jr., A. R. McFadden, L. L. Martin, H. H. Ong and H. M. Geyer III, J. Med. Chem., 1976, 19, 1315) in 25 ml of ethanol was added triethylorthoformate followed by 0.05 g of p-toluene sulfonic acid. The solution was stirred at room temperature for 2.25 h then diluted with 100 ml of a 5% sodium carbonate solution and extracted with two 100 ml portions of ether. The combined organic layers were washed with 50 ml of brine and dried over sodium sulfate. Evaporation of the solvent yielded 8.8 g of 2-bromo4-fluoro-benzaldehyde diethyl acetal as an oil, 1H NMR (200 MHz; CDCl3) δH 5.60 (CHO3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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